benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Natural Products
Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is instrumental in organic synthesis, particularly in the production of natural products and biologically active molecules. The selective O-benzylation of 2-oxo-1,2-dihydropyridines, which include compounds like this compound, is a significant process in this field. This process allows access to a variety of O-benzyl products under mild reaction conditions. These products are crucial synthetic intermediates in the protection of functional groups and represent a new method toward the development of O-benzylation of 2-oxo-1,2-dihydropyridines (Zhou et al., 2018).
Pharmaceutical Synthesis
This compound is also significant in the synthesis of pharmaceuticals. A notable example includes its role in the synthesis of the C-D ring portion of streptonigrin, an antitumor antibiotic. This complex synthesis process involves several stages, including benzylation and base-catalyzed condensation, where compounds like this compound play a critical role (Liao et al., 1976).
Antimicrobial Agents
In the field of antimicrobial research, compounds related to this compound have been explored for their potential. Novel compounds synthesized from this chemical framework have shown significant antimicrobial activity against various bacterial and fungal strains. This highlights the compound's role in developing new antimicrobial agents, which is crucial given the rising concern over antibiotic resistance (Desai et al., 2017).
Properties
IUPAC Name |
benzyl 2-ethyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEHKOIVROOWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697502 | |
Record name | Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919366-32-8 | |
Record name | Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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